molecular formula C19H18Cl2N2S B11529661 4-(3,4-dichlorophenyl)-N-(4-methylphenyl)-5-propyl-1,3-thiazol-2-amine

4-(3,4-dichlorophenyl)-N-(4-methylphenyl)-5-propyl-1,3-thiazol-2-amine

Cat. No.: B11529661
M. Wt: 377.3 g/mol
InChI Key: OUYSLCYYSYVLLH-UHFFFAOYSA-N
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Description

4-(3,4-dichlorophenyl)-N-(4-methylphenyl)-5-propyl-1,3-thiazol-2-amine: is a fascinating compound with diverse applications. Let’s explore its properties and uses.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the protodeboronation of alkyl boronic esters using a radical mechanism . This method allows for the functionalization of boronic esters, which are valuable building blocks in organic synthesis.

Reaction Conditions:: The protodeboronation reaction typically requires a suitable catalyst and a hydrogen source. The choice of boronic ester and reaction conditions can influence the regioselectivity and yield.

Industrial Production:: While industrial-scale production methods may vary, researchers have successfully applied this protocol to prepare related compounds like (−)-Δ8-THC and cholesterol .

Chemical Reactions Analysis

Types of Reactions:: This compound can undergo various reactions, including:

    Hydromethylation: The formal anti-Markovnikov addition of a methyl group to an alkene.

    Other Transformations: Depending on the reaction conditions, it may participate in oxidation, reduction, or substitution reactions.

Common Reagents and Conditions::

    Hydromethylation: Requires a hydrogen source (e.g., H2 gas) and a suitable catalyst.

    Other Reactions: Specific reagents and conditions depend on the desired transformation.

Major Products:: The major products depend on the specific reaction. For hydromethylation, the product would be the corresponding methylated compound.

Scientific Research Applications

Chemistry::

    Building Block: Used in the synthesis of more complex molecules.

    Functional Group Manipulation: Researchers explore its reactivity for designing new compounds.

Biology and Medicine::

    Biological Studies: Investigated for potential pharmacological activities.

    Drug Development: May serve as a lead compound for drug discovery.

Industry::

    Fine Chemicals: Used in specialty chemicals and materials.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare it to related thiazole derivatives. Its unique structure and properties distinguish it from other molecules in this class.

Properties

Molecular Formula

C19H18Cl2N2S

Molecular Weight

377.3 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-N-(4-methylphenyl)-5-propyl-1,3-thiazol-2-amine

InChI

InChI=1S/C19H18Cl2N2S/c1-3-4-17-18(13-7-10-15(20)16(21)11-13)23-19(24-17)22-14-8-5-12(2)6-9-14/h5-11H,3-4H2,1-2H3,(H,22,23)

InChI Key

OUYSLCYYSYVLLH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C(S1)NC2=CC=C(C=C2)C)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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